molecular formula C15H18N4O3 B12917544 3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 89757-66-4

3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B12917544
CAS No.: 89757-66-4
M. Wt: 302.33 g/mol
InChI Key: GJHWZKPYMYYIHC-UHFFFAOYSA-N
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Description

Product Introduction 3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide ( 89757-66-4) is a chemical compound with the molecular formula C15H18N4O3 and a molecular weight of 302.33 g/mol . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Research Applications The core structure of this compound features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Specifically, 1,3,4-oxadiazole derivatives have been extensively investigated as potential anticancer agents . Research indicates that such compounds can exhibit antiproliferative effects through the inhibition of critical enzymes and proteins involved in cancer cell proliferation, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The morpholino moiety is a common pharmacophore in drug discovery that can influence the physicochemical properties and bioavailability of a molecule. As a hybrid molecule incorporating both these features, this compound serves as a valuable building block for researchers in drug discovery and development, particularly in the synthesis and evaluation of new therapeutic agents targeting various diseases.

Properties

CAS No.

89757-66-4

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

3-morpholin-4-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

InChI

InChI=1S/C15H18N4O3/c20-13(6-7-19-8-10-21-11-9-19)16-15-18-17-14(22-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,20)

InChI Key

GJHWZKPYMYYIHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Acylhydrazides

  • General Method: Acylhydrazides are reacted with carboxylic acid derivatives or dehydrating agents such as phosphorus oxychloride (POCl3) to induce cyclodehydration, forming the 1,3,4-oxadiazole ring.

  • Typical Procedure: An aryl hydrazide (e.g., benzohydrazide) is dissolved in phosphorus oxychloride and refluxed for 6–7 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with sodium bicarbonate solution, precipitating the oxadiazole derivative.

  • Yields: This method generally affords good yields (often >70%) of 5-phenyl-1,3,4-oxadiazole derivatives.

Step Reagents/Conditions Outcome
1 Aryl hydrazide + POCl3, reflux 6-7 h Cyclization to 5-phenyl-1,3,4-oxadiazole ring
2 Quench with ice, neutralize with NaHCO3 Precipitation of product

Introduction of the Propanamide Side Chain with Morpholine

The propanamide moiety bearing the morpholine substituent is introduced via amide bond formation between the oxadiazole-containing amine and a suitable carboxylic acid derivative or activated ester.

Amide Bond Formation

  • Coupling Reagents: Peptide coupling reagents such as propanephosphonic anhydride (T3P) have been employed for efficient amide bond formation under mild and eco-friendly conditions.

  • Procedure: The 5-phenyl-1,3,4-oxadiazol-2-yl amine is reacted with 3-(morpholin-4-yl)propanoic acid or its activated derivative in the presence of T3P or other coupling agents to yield the target amide.

  • Advantages: T3P is preferred due to its low toxicity, high solubility in water, broad functional group tolerance, and minimal epimerization.

Step Reagents/Conditions Outcome
1 5-Phenyl-1,3,4-oxadiazol-2-yl amine + 3-(morpholin-4-yl)propanoic acid + T3P Amide bond formation to yield 3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Alternative Oxidative Cyclization Methods for Oxadiazole Ring Formation

Recent advances include the use of oxidizing agents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin to facilitate ring closure from acylthiosemicarbazides or semicarbazides, providing high yields of 1,3,4-oxadiazole derivatives.

  • Iodine-mediated oxidation: Condensation of semicarbazide with aromatic aldehydes followed by iodine oxidation forms 2-amino substituted 1,3,4-oxadiazoles efficiently.

  • Yield: Up to 97% yield reported under mild conditions.

This method could be adapted for synthesizing the oxadiazole core prior to amide coupling with the morpholine-containing side chain.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Cyclization of aryl hydrazide to 5-phenyl-1,3,4-oxadiazole Phosphorus oxychloride, reflux 6-7 h 70–85 Classical method, well-established
Amide bond formation with morpholine propanoic acid T3P coupling reagent, mild conditions 75–90 Eco-friendly, high efficiency
Oxidative cyclization via iodine or dibromo hydantoin I2 or 1,3-dibromo-5,5-dimethylhydantoin, KI Up to 97 Novel, high-yielding, mild conditions

Research Findings and Considerations

  • The use of phosphorus oxychloride for cyclization is a traditional and reliable method but involves corrosive reagents and requires careful handling.

  • The T3P-mediated amide coupling offers a greener alternative to classical coupling reagents like DCC or EDC, minimizing side reactions and waste.

  • Oxidative cyclization methods using iodine or dibromo hydantoin provide high yields and mild reaction conditions, potentially improving scalability and safety.

  • Morpholine incorporation is typically achieved via amide bond formation with 3-(morpholin-4-yl)propanoic acid, which can be synthesized or commercially sourced.

  • Purification is generally achieved by crystallization or chromatographic methods, depending on scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, lead tetraacetate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is its anticancer activity. Research conducted through the National Cancer Institute (NCI) protocols has demonstrated that similar compounds exhibit substantial antitumor effects against various cancer cell lines. For instance, derivatives of oxadiazole have shown mean growth inhibition values ranging from 50% to over 80% in specific cancer types such as breast and lung cancers .

Neuroprotective Effects

Emerging studies suggest that oxadiazole derivatives may possess neuroprotective properties. This is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a critical role in neuronal damage. Compounds similar to this compound have shown promise in mitigating oxidative stress markers in vitro .

Antimicrobial Activity

Additionally, there is a growing interest in the antimicrobial properties of oxadiazole derivatives. Preliminary studies indicate that these compounds may exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .

Case Studies and Research Findings

StudyFocusFindings
NCI StudyAnticancer ActivitySignificant growth inhibition in multiple cancer cell lines; potential for further development as anticancer agents .
Neuroprotection ResearchNeuroprotective EffectsDemonstrated ability to reduce oxidative stress markers in neuronal models .
Antimicrobial EvaluationAntimicrobial ActivityExhibited activity against select bacterial strains .

Mechanism of Action

The mechanism of action of 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

The 1,3,4-oxadiazole ring is a common pharmacophore in drug discovery. Below is a comparison of the target compound with key analogs from recent literature:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Biological Activity (if reported) Reference
3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (Target) C₁₆H₁₉N₅O₃ Not reported Oxadiazole, morpholine, propanamide Hypothesized HDAC/kinase inhibition -
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide C₁₂H₁₃N₅O₂ Not reported Oxadiazole, propanamide, amino group HDAC inhibition (IC₅₀: <1 μM in MCF-7 cells)
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide C₁₅H₁₄N₄O₂S₂ 135–136 Oxadiazole, thiazole, sulfanyl linker Alkaline phosphatase inhibition (study ongoing)
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide C₁₅H₁₄N₄O₂S₂ 117–118 Oxadiazole, thiazole, sulfanyl linker Not reported
Key Observations:

Substituent Effects on Bioactivity: The morpholine group in the target compound is absent in analogs like 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide . Morpholine is known to improve solubility and membrane permeability, which may enhance pharmacokinetics compared to amino-substituted analogs.

Thermal Stability :

  • Analogs with sulfanyl-thiazole hybrids (e.g., 8d , m.p. 135–136°C) exhibit higher melting points than thiazole-free derivatives, suggesting stronger intermolecular interactions due to sulfur atoms . The target compound’s melting point is unreported but likely lower due to the flexible morpholine group.

Biological Target Specificity: The amino-propanamide analog in showed potent HDAC inhibition, while sulfanyl-linked thiazole-oxadiazole hybrids in target alkaline phosphatase . The morpholine-propanamide hybrid may exhibit dual activity due to its balanced lipophilicity and hydrogen-bonding capacity.

Computational and Pharmacological Insights

  • Alkaline Phosphatase Inhibition: Thiazole-oxadiazole hybrids (e.g., 8e) showed moderate inhibitory activity, suggesting that replacing thiazole with morpholine (a weaker hydrogen-bond donor) may reduce efficacy for this target .
  • HDAC Inhibition: The amino-propanamide analog’s success in HDAC inhibition highlights the importance of terminal amine groups. The target compound’s morpholine may instead engage in hydrophobic interactions with enzyme pockets .

Biological Activity

3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that incorporates a morpholine moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2

It features a morpholine ring, which enhances solubility and bioavailability, and an oxadiazole ring that contributes to its biological activity. The presence of the phenyl group is also significant for the compound's interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound has been evaluated in several studies:

  • Cytotoxicity Testing : In vitro assays have shown that this compound demonstrates potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50 values indicate effective inhibition of cell proliferation at low micromolar concentrations .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis. Flow cytometry analyses have revealed that treatment with this compound leads to increased levels of pro-apoptotic markers such as cleaved caspase-3 and p53 expression in treated cells .
  • Structure–Activity Relationship (SAR) : Modifications to the oxadiazole ring and the morpholine moiety can significantly affect the biological activity. For instance, substituents on the phenyl group can enhance or diminish potency against specific cancer types .

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains. This suggests potential applications in treating infections .
  • Anti-inflammatory Properties : Some derivatives of oxadiazole compounds have been reported to possess anti-inflammatory effects, indicating a broader therapeutic potential for this class of compounds .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Mechanism
AnticancerMCF-70.65Apoptosis induction
AnticancerU9372.41Apoptosis induction
AntimicrobialVarious BacteriaVariesInhibition of bacterial growth
Anti-inflammatoryIn vitro modelsVariesReduction of inflammatory markers

Case Study: MCF-7 Cell Line

In a study evaluating the effect of this compound on MCF-7 cells:

  • Experimental Design : Cells were treated with varying concentrations of the compound.
  • Results : Significant inhibition of cell viability was observed at concentrations as low as 0.65 μM.
  • Mechanistic Insights : Western blot analysis indicated activation of apoptotic pathways through increased p53 levels.

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